molecular formula C7H9ClN2 B1291328 4-(Aminomethyl)-2-chloroaniline CAS No. 263713-33-3

4-(Aminomethyl)-2-chloroaniline

Cat. No.: B1291328
CAS No.: 263713-33-3
M. Wt: 156.61 g/mol
InChI Key: UKADWWBTPJFZOM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-chloroaniline is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peroxidase Action Studies

Studies have explored the peroxidation of chloroaniline compounds, such as 4-chloroaniline, highlighting their role in producing specific chemical compounds and intermediates. For instance, the peroxidation of 4-chloroaniline results in the production of various compounds, including 2-amino-5-(4-chloroanilino-)benzoquinone-di-4-chloroanil, and involves the elimination of chloride ion. This area of research contributes to our understanding of chemical reaction mechanisms and compound synthesis (Holland & Saunders, 1968).

Electrochemical Oxidation Studies

The electrochemical oxidation of chloroaniline compounds, including 4-chloroaniline, in different solutions like acetonitrile, has been investigated. This research provides insights into the oxidation mechanisms and potential applications in chemical synthesis and environmental remediation (Kádár et al., 2001).

Biodegradation and Environmental Impact

The biodegradation of chloroanilines, such as 4-chloroaniline, by microorganisms is a critical area of research. It highlights the potential use of these microorganisms in bioremediation strategies to clean up environments contaminated with hazardous pollutants like chloroanilines (Vangnai & Petchkroh, 2007).

Radiation-Induced Degradation

Research into the radiation-induced decomposition of chloroanilines, such as 4-chloroaniline, in aqueous solutions provides valuable information on the degradation pathways and formation of radiolytic products. This knowledge is essential for understanding the environmental fate and potential hazards of these compounds (Sanchez et al., 2002).

Synthesis and Pesticidal Activity

The synthesis of derivatives from chloroaniline compounds and their potential application as pesticides is another area of interest. Such studies contribute to the development of new chemical agents for agricultural use (Molchanov et al., 1983).

Corrosion Inhibition Studies

Investigations into the use of chloroanilines as corrosion inhibitors demonstrate the potential application of these compounds in protecting metals like copper in corrosive environments, which is crucial for industrial applications (Khaled & Hackerman, 2004).

Mechanism of Action

Target of Action

It is known that similar compounds, such as aminomethylbenzoic acid, have been used as antifibrinolytics Antifibrinolytics prevent the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together

Mode of Action

Related compounds like emamectin benzoate, which contains an aminomethyl group, are known to bind to glutamate-gated chloride channels found in invertebrate nerve and muscle cells, causing hyperpolarization of these cells resulting in paralysis and death . It’s important to note that this is a speculative connection and the actual mode of action of 4-(Aminomethyl)-2-chloroaniline may be different.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-studied. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and the impact of a compound on these pathways can vary widely depending on the compound’s structure and target. For instance, some compounds may inhibit or activate specific enzymes, altering the rate of certain reactions within a pathway .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound within the bodyStudies on similar compounds suggest that the introduction of functional linkers into radioligands influences their pharmacokinetics .

Result of Action

This could include changes in gene expression, enzyme activity, or cellular signaling pathways .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards if it is not handled properly .

Future Directions

This involves understanding the current state of research on the compound and where future research is headed .

Properties

IUPAC Name

4-(aminomethyl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKADWWBTPJFZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263713-33-3
Record name 4-(aminomethyl)-2-chloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To lithium aluminum hydride (2.11 g, 55.6 mmol) in dry THF (50 mL) was added dropwise 4-amino-3-chlorobenzonitrile (3.29 g, 21.6 mmol) in THF (40 mL). The mixture was stirred at RT for 16 hours. Then, 6.0 mL of 1.0 N NaOH solution was added dropwise and the reaction mixture was stirred for 20 min. The solid was filtered off and washed with THF for three times. The solvent was removed by rotavap to give 4-amino-3-chlorobenzylamine as an oily liquid (3.04 g, 90%). 1H NMR (500 MHz, CD3OD): δ 7.18 (d, J=2Hz, 1H), 7.00 (dd, J=8Hz, 2Hz, 1H), 6.78 (d, J=8Hz, 1H), 3.61 (s, 2H).
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.